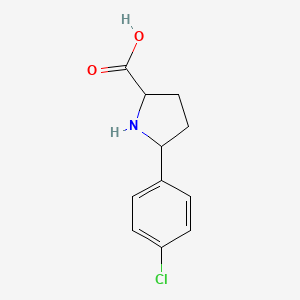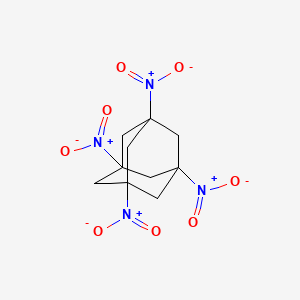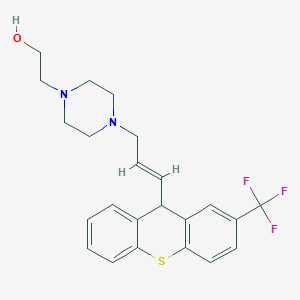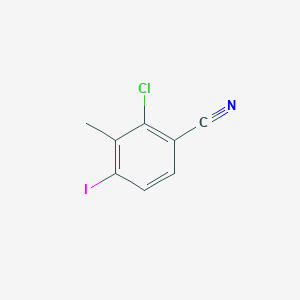![molecular formula C13H17N B3330880 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] CAS No. 757240-71-4](/img/structure/B3330880.png)
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Übersicht
Beschreibung
“3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is a chemical compound with the molecular formula C13H17N . It has a molecular weight of 201.31 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is 1S/C14H19N/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14/h1-2,5,7,15H,3-4,6,8-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound “3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
- Crystal Structure Analysis : Research on compounds closely related to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] reveals insights into their crystal structures and conformations. For instance, studies of similar compounds have shown distinct conformational characteristics, like the twist conformation of central pyrrolidine rings and envelope conformations of cyclopentane rings (Ganesh et al., 2013). These structural analyses are crucial for understanding molecular interactions and stability.
Synthetic Chemistry and Compound Formation
- Formation of Spiro Indanes and Naphthalenes : Various studies have been conducted on the formation of spiro indanes and naphthalenes, which are structurally related to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]. These include the formation of spiro[indane-1,7′-pyrrolo[3,4-b]pyridin]-5′-ones and other related compounds via specific chemical reactions (Bahajaj & Vernon, 1996).
- Synthesis of Dispiro Heterocyclic Frameworks : Innovative methods for the synthesis of dispiro heterocyclic frameworks, which include compounds similar to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine], have been explored. These syntheses involve regioselective 1,3-dipolar cycloaddition reactions, showcasing the compound's relevance in creating complex molecular structures (Raj & Raghunathan, 2003).
Medicinal Chemistry and Biological Applications
- Antimicrobial and Antifungal Activity : Research on compounds structurally similar to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] has shown potential antimicrobial and antifungal activities. For instance, studies on spiro pyrrolidines, which share a structural resemblance, have indicated their efficacy against various human pathogenic bacteria and dermatophytic fungi (Raj et al., 2003).
Pharmaceutical Research
- Potassium-Competitive Acid Blockers : In the realm of pharmaceutical research, related compounds to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] have been investigated as potential potassium-competitive acid blockers, demonstrating significant inhibitory action on gastric acid secretion (Imaeda et al., 2017).
Safety and Hazards
The compound “3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-6-12-11(4-1)5-3-7-13(12)8-9-14-10-13/h1-2,4,6,14H,3,5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQOIXBLPQERTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



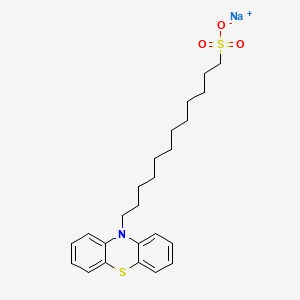
![4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid](/img/structure/B3330810.png)


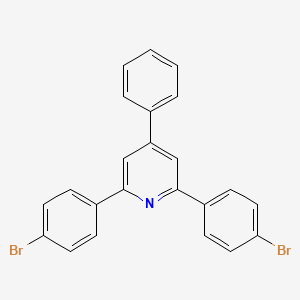
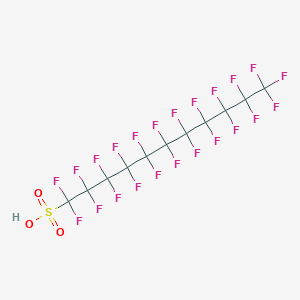

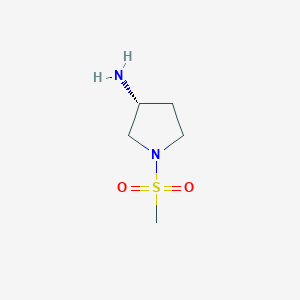
![5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B3330860.png)
